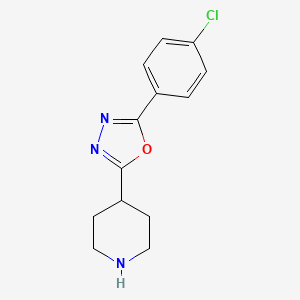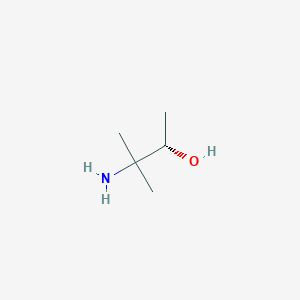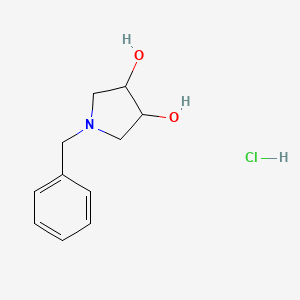
1-Benzylpyrrolidine-3,4-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylpyrrolidine-3,4-diol hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a benzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzylpyrrolidine-3,4-diol hydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzylpyrrolidine-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting diol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using more efficient and cost-effective reducing agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzylpyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-Benzylpyrrolidine-3,4-dione.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Applications De Recherche Scientifique
1-Benzylpyrrolidine-3,4-diol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel chiral crown ethers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-benzylpyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
1-Benzylpyrrolidine-3,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-3,4-dione: The oxidized form of the diol, which has different chemical properties and reactivity.
1-Benzyl-4-fluoropyrrolidine-3-amine:
3-Hydroxy-4-pyrrolidinyl analogs of nucleobases: Compounds with modified nucleobase structures for use in nucleic acid research.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
1-benzylpyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H |
Clé InChI |
OZRGFHXUEVPZJY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)



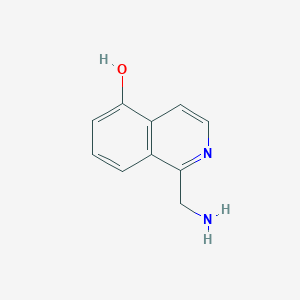

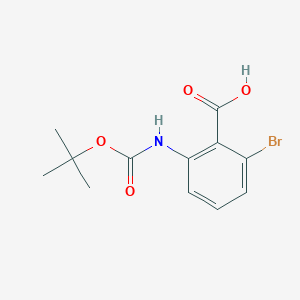
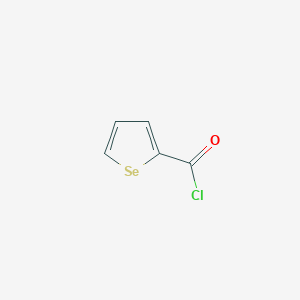

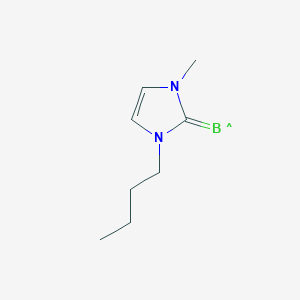
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
